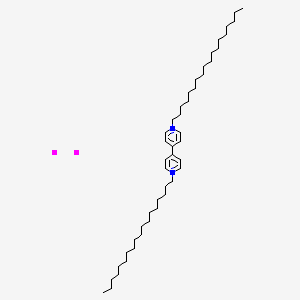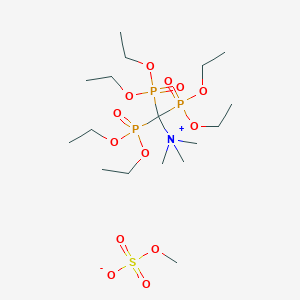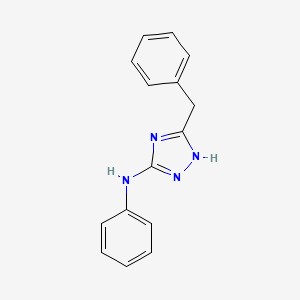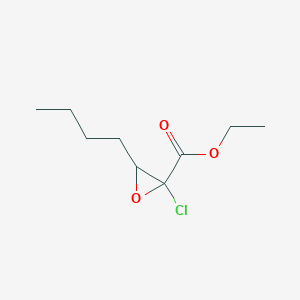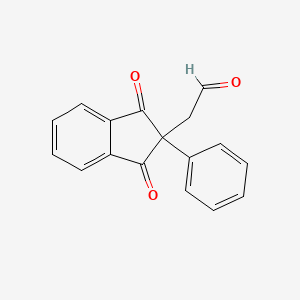
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- is an organic compound that belongs to the indene family Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- typically involves multi-step organic reactions. One common method is the hydrogenation of indene derivatives, which can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include moderate temperatures and pressures to ensure efficient conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, where indene is subjected to hydrogenation in the presence of suitable catalysts. The reaction is carried out in reactors designed to handle high pressures and temperatures, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl3), nitrating agents in sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated indenes, nitro indenes.
Scientific Research Applications
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indene, 2,3-dihydro-1,2-dimethyl-: Similar structure but with different substituents, leading to variations in reactivity and applications.
1H-Indene, 1-hexadecyl-2,3-dihydro-: Contains a long alkyl chain, making it more hydrophobic and suitable for different applications.
2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene: Another indene derivative with distinct substituents affecting its chemical properties.
Uniqueness
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
104079-37-0 |
|---|---|
Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
2-(1,3-dioxo-2-phenylinden-2-yl)acetaldehyde |
InChI |
InChI=1S/C17H12O3/c18-11-10-17(12-6-2-1-3-7-12)15(19)13-8-4-5-9-14(13)16(17)20/h1-9,11H,10H2 |
InChI Key |
DKOSUQGUSBHBEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
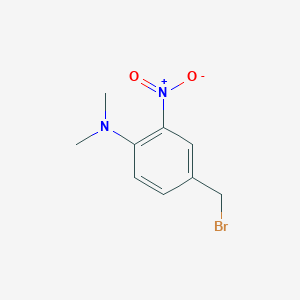


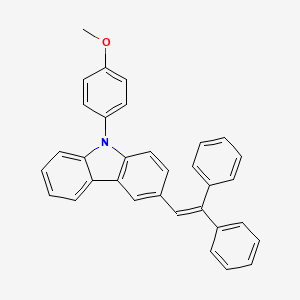
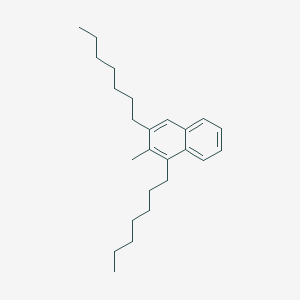


![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
